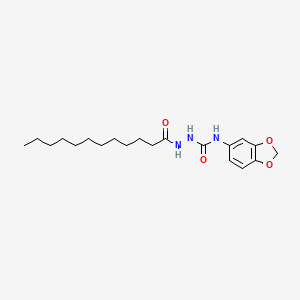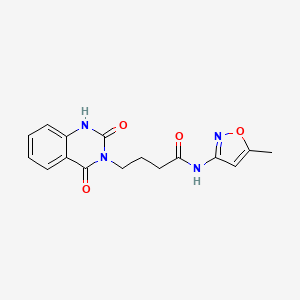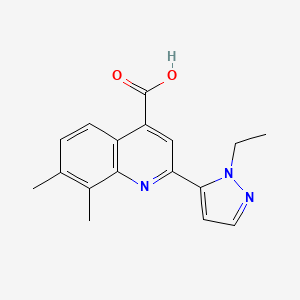![molecular formula C19H19ClN4OS B4578165 N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4578165.png)
N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea
説明
Synthesis Analysis
The synthesis of N-(4-tert-butylphenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea derivatives involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole. This process has been explored to create compounds with potential as plant growth regulators, indicating a methodological interest in the development of these urea derivatives for various applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, has been elucidated through single-crystal X-ray diffraction. These studies reveal that the urea group adopts a planar configuration, which is nearly coplanar with the thiadiazole and phenyl rings, suggesting a rigid molecular architecture conducive to specific biological interactions (Li-Qiao Shi, 2011).
Chemical Reactions and Properties
Chemical reactions involving the thiadiazole urea derivatives typically focus on the synthesis and functionalization of the core structure. For example, the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with different isocyanates has been employed to generate a variety of N-substituted ureas, showcasing the chemical versatility and reactivity of these compounds (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Physical Properties Analysis
The physical properties of thiadiazole urea derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. Crystallographic studies provide detailed insights into the packing, hydrogen bonding, and intermolecular interactions that define the solid-state properties of these compounds, which are critical for understanding their stability and reactivity (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, functional group transformations, and interaction with biological targets, are fundamental to the application of thiadiazole urea derivatives. Research has highlighted their potential in plant growth regulation and fungicidal activity, underscoring the importance of understanding the chemical behavior of these compounds (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006; Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
科学的研究の応用
Synthesis and Structural Insights
Synthesis of Urea Derivatives
The synthesis of urea derivatives, including those with specific structural motifs like thiadiazole, has been a focus of chemical research. These compounds are synthesized through reactions involving specific precursors, such as acylazides and amino-thiadiazoles, with structural confirmation provided by IR, NMR, and elemental analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Structural Modifications and Biological Activities
Urea derivatives are known for their diverse biological activities, which can be influenced by structural modifications. For instance, incorporating thiadiazole and pyrazole moieties into urea compounds has been explored for enhancing their biological efficacy, including potential applications in inhibiting specific protein kinases (Matthäus Getlik, C. Grütter, & J. Simard, 2012).
Biological Activities and Applications
Plant Growth Regulation
Certain urea derivatives have demonstrated activity as plant growth regulators. These compounds can influence various aspects of plant growth and development, underscoring their potential in agricultural research and applications (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Antitumor and Antimetastatic Properties
Some urea derivatives have shown promising antitumor and antimetastatic activities in preclinical models. These findings suggest potential therapeutic applications in oncology, with specific compounds reducing the number of lung metastases in animal models (Zou Xia, 2011).
Herbicidal Activities
The herbicidal properties of urea derivatives, particularly those containing thiadiazole groups, have been explored. These compounds exhibit selective activity against various plant species, offering a basis for developing new herbicides with specific action modes (I. N. Lee & K. Ishizuka, 1976).
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS/c1-19(2,3)12-8-10-13(11-9-12)21-17(25)22-18-24-23-16(26-18)14-6-4-5-7-15(14)20/h4-11H,1-3H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLFFDUVVQHXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)
![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)


![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)
![N-cyclohexyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4578116.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)

![4-{3-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4578132.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578139.png)
![{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4578142.png)

![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578188.png)